N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, also known as CPP, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It is commonly used to study the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has also been used to investigate the mechanisms underlying various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the NMDA receptor, N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide can modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of pain perception. It has also been shown to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to selectively modulate the activity of the receptor without affecting other neurotransmitter systems. However, one of the main limitations of using N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide is its potential toxicity, particularly at high doses. Researchers must be careful to use appropriate dosages and to monitor the potential side effects of N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide in their experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, including the development of new analogs and derivatives with improved potency and selectivity for the NMDA receptor. Additionally, researchers may investigate the potential therapeutic applications of N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, further research may be needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, and to identify potential new targets for drug development.
Synthesemethoden
N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanone with cyclopropanecarbonyl chloride to form cyclohexylcyclopropanecarboxylate, which is then reacted with N-methylpiperidine-4-carboxylic acid to yield N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide. Other methods include the reaction of cyclohexylmagnesium bromide with cyclopropanecarbonyl chloride, followed by the addition of N-methylpiperidine-4-carboxylic acid.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-18(15-5-3-2-4-6-15)16(20)14-9-11-19(12-10-14)17(21)13-7-8-13/h13-15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNTWZSRNUOFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.